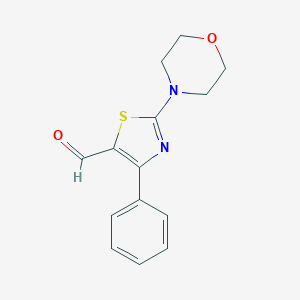

2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c17-10-12-13(11-4-2-1-3-5-11)15-14(19-12)16-6-8-18-9-7-16/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUUYKAZFQDERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)C=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368111 | |

| Record name | 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

129880-85-9 | |

| Record name | 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde synthesis pathway

An In-depth Technical Guide on the Synthesis of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde

Executive Summary

This technical guide provides a comprehensive, field-proven pathway for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule's unique combination of a thiazole core, a morpholine moiety, and a reactive carbaldehyde group makes it a valuable intermediate for the construction of complex, biologically active molecules.[1][2] This document details a robust and efficient two-step synthetic strategy, beginning with the construction of the core thiazole ring via the Hantzsch thiazole synthesis, followed by a regioselective formylation at the C5 position using the Vilsmeier-Haack reaction. The causality behind experimental choices, detailed step-by-step protocols, and expected analytical outcomes are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[3] Its ability to engage in hydrogen bonding, its aromatic nature, and its rigid structure contribute to its favorable interactions with biological targets. The target molecule, this compound, is a trifunctionalized building block designed for further molecular elaboration.

-

The 2-Morpholino Group: Often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability.[4][5]

-

The 4-Phenyl Group: Provides a lipophilic domain for potential hydrophobic interactions within a target's binding pocket.

-

The 5-Carbaldehyde Group: A versatile chemical handle for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and condensations, enabling the synthesis of diverse compound libraries.[2]

This guide outlines a logical and efficient pathway to access this high-value intermediate.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis is logically divided into two primary stages: the construction of the core heterocycle and the subsequent introduction of the aldehyde functionality. This approach ensures high yields and simplifies purification by building complexity in a stepwise manner.

Caption: Overall two-step synthetic pathway.

Step 1: Hantzsch Synthesis of the 2-Morpholino-4-phenylthiazole Core

The first critical step is the construction of the thiazole ring. The Hantzsch thiazole synthesis is the method of choice, involving the condensation of an α-haloketone with a thiourea derivative.[6][7] This reaction is known for its reliability and high yields in forming 2-aminothiazole type structures.

Mechanistic Rationale

The selection of 2-bromoacetophenone provides the C4-phenyl substituent and the adjacent carbon of the thiazole ring. 4-Morpholinecarbothioamide serves as the source for the sulfur atom, the C2 carbon, and the attached 2-morpholino group. The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea onto the electrophilic carbon bearing the bromine, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Detailed Experimental Protocol

Caption: Experimental workflow for Hantzsch thiazole synthesis.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-morpholinecarbothioamide (1.0 eq) in absolute ethanol (approx. 10 mL per gram of thiourea).

-

Reaction Initiation: To the stirring solution, add 2-bromoacetophenone (1.05 eq) portion-wise at room temperature. An initial exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with stirring. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration, washing thoroughly with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from ethanol to yield 2-morpholino-4-phenylthiazole as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Quantitative Data and Characterization

| Parameter | Expected Value |

| Reactant | Molar Mass ( g/mol ) |

| 4-Morpholinecarbothioamide | 160.24 |

| 2-Bromoacetophenone | 199.04 |

| Product | 2-Morpholino-4-phenylthiazole |

| Molecular Formula | C₁₃H₁₄N₂OS |

| Molar Mass ( g/mol ) | 246.33 |

| Typical Yield | 85-95% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~145-148 °C |

Step 2: Vilsmeier-Haack Formylation of the Thiazole Core

The final step is the introduction of the carbaldehyde group. The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9][10] The electron-donating effect of the morpholino group at the C2 position activates the thiazole ring, directing the electrophilic substitution preferentially to the C5 position.[3]

Mechanistic Rationale

The reaction begins with the formation of the Vilsmeier reagent, a chloromethyleniminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the electron-rich C5 position of the 2-morpholino-4-phenylthiazole. Subsequent hydrolysis of the resulting iminium salt during aqueous work-up yields the desired aldehyde. Careful temperature control is critical to prevent side reactions.

Detailed Experimental Protocol

Caption: Experimental workflow for Vilsmeier-Haack formylation.

-

Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), place anhydrous DMF (3.0 eq). Cool the flask in an ice-salt bath to 0 °C. Add POCl₃ (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C; the mixture should become a thick, white slurry.

-

Substrate Addition: Dissolve the 2-morpholino-4-phenylthiazole (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat in an oil bath at 60-70 °C for 2-3 hours.

-

Quenching and Work-up: Cool the reaction mixture back to 0 °C and carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A precipitate should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.

Quantitative Data and Characterization

| Parameter | Expected Value |

| Product | This compound |

| Molecular Formula | C₁₄H₁₄N₂O₂S |

| Molar Mass ( g/mol ) | 274.34 |

| Typical Yield | 70-85% |

| Appearance | Yellow solid |

| Key ¹H NMR Signal | Aldehyde proton (CHO) at ~9.8-10.0 ppm |

| Key ¹³C NMR Signal | Aldehyde carbon (CHO) at ~185 ppm |

Safety and Handling

-

2-Bromoacetophenone: Is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. All operations must be conducted under anhydrous conditions in a fume hood. Use appropriate PPE.

-

Vilsmeier-Haack Reaction: The quenching step is exothermic. Perform the addition to ice slowly and with efficient stirring to control the temperature.

Conclusion

The described two-step synthetic pathway, employing a Hantzsch thiazole synthesis followed by a Vilsmeier-Haack formylation, represents a logical, efficient, and scalable method for producing this compound. Each step is supported by well-established reaction mechanisms and provides a high degree of control and reproducibility. The resulting product is a highly valuable and versatile intermediate, primed for use in the discovery and development of novel therapeutic agents.

References

-

Formylation reactions of some thiazole. ResearchGate. Available at: [Link]

-

Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. Available at: [Link]

-

Reaction of 2-Aminothiazoles with Reagents containing a C-Halogen and a C=O Electrophilic Centre. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. Available at: [Link]

-

Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C [[double bond, length as m-dash]] O electrophilic centre. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Bentham Science Publishers. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

-

Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C O electrophilic centre. Sci-Hub. Available at: [Link]

-

Three possible ways of the reaction between 2-aminothiazole and electrophiles. ResearchGate. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]

-

Thiazole formation through a modified Gewald reaction. Semantic Scholar. Available at: [Link]

-

Synthesis of 2-Morpholino-1,3,4-thiadiazines. ResearchGate. Available at: [Link]

-

Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Taylor & Francis Online. Available at: [Link]

-

Gewald synthesis of 2‐aminothiophenes. ResearchGate. Available at: [Link]

-

2-Morpholino-1,3-thiazole-5-carbaldehyde. MySkinRecipes. Available at: [Link]

-

Synthesis, Identification and Antiplatelet Evaluation of 2-morpholino Substituted Benzoxazines. PubMed. Available at: [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. Available at: [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Institutes of Health. Available at: [Link]

-

Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. National Institutes of Health. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Morpholino-1,3-thiazole-5-carbaldehyde [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to the Chemical Properties of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde (CAS No. 129880-85-9). This heterocyclic compound is a significant building block in medicinal chemistry and drug discovery, demonstrating considerable potential as an intermediate for the synthesis of novel therapeutic agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its physicochemical characteristics, a probable synthetic route, expected reactivity, and a review of the biological significance of its structural motifs.

Introduction and Strategic Importance

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] The incorporation of a morpholine moiety often enhances the pharmacokinetic profile of drug candidates by improving their solubility and metabolic stability. The strategic combination of a 4-phenylthiazole core with a 2-morpholinyl substituent and a reactive 5-carbaldehyde group makes this compound a highly versatile and valuable intermediate for the synthesis of complex, biologically active molecules.[6] This guide aims to consolidate the available chemical knowledge on this compound to facilitate its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carbaldehyde | [7] |

| CAS Number | 129880-85-9 | [7][8][9][10][][12][13] |

| Molecular Formula | C₁₄H₁₄N₂O₂S | [8][9][12] |

| Molecular Weight | 274.34 g/mol | [8][10] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available in searched literature. | - |

| Boiling Point | Not available in searched literature. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for this compound is not explicitly detailed in a single primary research article found, a highly probable synthetic route can be constructed based on established methodologies for the synthesis of analogous thiazole derivatives. The most likely pathway involves a two-step process: the Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group.

Proposed Synthesis Pathway

Experimental Protocol (Representative)

The following protocol is a representative procedure based on the general principles of Hantzsch thiazole synthesis and Vilsmeier-Haack formylation.[12][14]

Step 1: Synthesis of 2-Morpholin-4-yl-4-phenylthiazole

-

To a solution of morpholine-4-carbothioamide (1 equivalent) in ethanol, add 2-bromoacetophenone (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield 2-morpholin-4-yl-4-phenylthiazole.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 equivalents) to N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C with stirring.

-

To this pre-formed reagent, add a solution of 2-morpholin-4-yl-4-phenylthiazole (1 equivalent) in DMF.

-

Heat the reaction mixture to 60-70 °C and stir for 2-4 hours.

-

After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice and neutralize with a solution of sodium hydroxide or sodium carbonate.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aldehyde proton (-CHO): A singlet peak is expected in the downfield region, typically between δ 9.5-10.5 ppm.

-

Phenyl protons: A multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the five protons of the phenyl ring.

-

Morpholine protons: Two distinct triplets (or multiplets) are expected for the morpholine ring protons. The protons adjacent to the oxygen atom will be in the range of δ 3.7-3.9 ppm, and the protons adjacent to the nitrogen atom will be in the range of δ 3.4-3.6 ppm.

¹³C NMR:

-

Aldehyde carbonyl carbon (-CHO): A signal in the highly downfield region, around δ 180-190 ppm.

-

Thiazole carbons: The C2, C4, and C5 carbons of the thiazole ring will appear in the aromatic region, with the C2 carbon being the most downfield due to its attachment to two heteroatoms.

-

Phenyl carbons: Signals corresponding to the six carbons of the phenyl ring are expected in the aromatic region (δ 125-140 ppm).

-

Morpholine carbons: Two signals for the morpholine carbons are expected in the aliphatic region, typically around δ 45-50 ppm (for C-N) and δ 65-70 ppm (for C-O).

IR Spectroscopy:

-

Aldehyde C=O stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.

-

C-H stretch (aldehyde): A characteristic pair of weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-N and C-O stretches (morpholine): Bands in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (274.34 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group and fragmentation of the morpholine ring.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity in this compound is the aldehyde functional group, which is a versatile handle for a wide range of chemical transformations.

Knoevenagel Condensation

The aldehyde group can readily undergo Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst (e.g., piperidine, triethylamine). This reaction is a powerful tool for C-C bond formation and the synthesis of more complex derivatives.[15]

Reductive Amination

The aldehyde can be converted into a variety of substituted amines via reductive amination. This involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a suitable reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). This reaction is crucial for introducing diverse amine functionalities.

Other Aldehyde Reactions

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent).

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into a variety of substituted alkenes.

Potential Applications in Drug Discovery

The structural motifs present in this compound are associated with a broad spectrum of biological activities, making it a promising starting point for the development of new therapeutic agents.

-

Anticancer Activity: Numerous studies have reported the anticancer properties of thiazole derivatives.[15][16] The 2-morpholino and 4-phenyl substitutions can be tailored to enhance activity against specific cancer cell lines. The aldehyde functionality allows for the synthesis of a library of derivatives (e.g., Schiff bases, chalcones) for structure-activity relationship (SAR) studies.

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is a known pharmacophore in many antimicrobial and antifungal agents.[3][10] Derivatives synthesized from this carbaldehyde could be screened for their efficacy against a range of bacterial and fungal pathogens.

-

Kinase Inhibitors: The 4-morpholino-quinazoline scaffold, which shares structural similarities, has been explored for the development of PI3 kinase inhibitors.[17] This suggests that derivatives of the title compound could also be investigated as potential kinase inhibitors.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its probable synthesis via a robust two-step pathway and the versatile reactivity of its aldehyde group make it an attractive scaffold for the generation of diverse molecular libraries. The established biological activities of its core structural components provide a strong rationale for its use in the development of novel anticancer, antimicrobial, and other therapeutic agents. Further research to fully characterize this compound and explore the biological activities of its derivatives is highly warranted.

References

- El-Gazzar, A. R. B. A., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1596-1608.

-

Aaron Chemistry. (n.d.). 2-Morpholino-4-phenylthiazole-5-carbaldehyde. Retrieved from [Link]

-

Common Chemistry. (n.d.). 2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.

-

Cansize. (n.d.). 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society, 1-28.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- Journal of Student Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Student Research, 12(3).

- Molecules. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Molecules, 28(1), 1-20.

-

Cansize. (n.d.). 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Potential of Thiazole Derivatives of Synthetic Origin. Retrieved from [Link]

- Chem. Pharm. Bull. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84.

- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.

- Molecules. (2016).

- ACS Publications. (2021). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 6(4), 2569-2589.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 129880-85-9 | MFCD02710803 | 2-Morpholino-4-phenylthiazole-5-carbaldehyde [aaronchem.com]

- 9. scbt.com [scbt.com]

- 10. 129880-85-9|2-Morpholino-4-phenylthiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 12. echemi.com [echemi.com]

- 13. This compound | 129880-85-9 [amp.chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde

An In-Depth Technical Guide on the Core Biological Activity of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the predicated biological activity of the novel chemical entity, this compound. While direct experimental data for this specific compound is not yet publicly available, a thorough examination of its structural motifs, coupled with extensive research on analogous compounds, strongly suggests its potential as a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers. The presence of the morpholine moiety is a well-established pharmacophore for PI3K/mTOR inhibitors, and the thiazole scaffold is prevalent in numerous biologically active compounds. This guide will delve into the scientific rationale behind this prediction, outline a rigorous experimental workflow for its validation, and discuss the potential therapeutic implications.

Introduction: The Thiazole Scaffold and the PI3K/Akt/mTOR Pathway in Oncology

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block for designing molecules with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3]

In the realm of oncology, the PI3K/Akt/mTOR signaling cascade is a pivotal pathway that is frequently hyperactivated in a multitude of human cancers.[4] This pathway integrates signals from various growth factors and cytokines to regulate essential cellular processes such as proliferation, survival, and metabolism. Consequently, the development of small molecule inhibitors targeting key kinases within this pathway, particularly PI3K and mTOR, has been a major focus of modern drug discovery. The dual inhibition of both PI3K and mTOR is considered a particularly promising therapeutic strategy to overcome feedback loops and resistance mechanisms.

Compound Profile: this compound

Chemical Structure:

-

IUPAC Name: 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde

-

Molecular Formula: C₁₄H₁₄N₂O₂S

-

Key Structural Features:

-

A central thiazole ring.

-

A morpholine ring at the 2-position of the thiazole.

-

A phenyl group at the 4-position of the thiazole.

-

A carbaldehyde group at the 5-position of the thiazole.

-

The strategic placement of these functional groups provides a strong basis for its predicted biological activity. The morpholine ring, in particular, is a well-known feature in many PI3K inhibitors, where the oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.

Predicted Biological Activity: A Potential PI3K/mTOR Dual Inhibitor

Based on a comprehensive analysis of existing literature on structurally related thiazole derivatives, we postulate that this compound acts as a dual inhibitor of PI3K and mTOR.

Mechanistic Rationale:

The morpholine moiety is a key pharmacophore in several potent PI3K inhibitors. It is believed to anchor the molecule within the ATP-binding pocket of the PI3K enzyme, with the morpholine oxygen forming a critical hydrogen bond with the backbone amide of Val851 in the hinge region. This interaction is a hallmark of many clinically evaluated PI3K inhibitors. The phenyl group at the 4-position can engage in hydrophobic interactions within a lipophilic pocket of the kinase domain, further enhancing binding affinity. The thiazole core serves as a rigid scaffold to optimally orient these key interacting moieties. While the carbaldehyde group at the 5-position is less commonly seen in PI3K inhibitors, it offers a potential point for further chemical modification to enhance potency or selectivity.

The structural similarities between the ATP-binding sites of PI3K and mTOR provide a strong rationale for the potential dual inhibitory activity of this compound. Many small molecules designed to target PI3K also exhibit inhibitory effects against mTOR, a desirable feature for comprehensive pathway blockade.

Signaling Pathway Overview:

Caption: The PI3K/Akt/mTOR signaling pathway and predicted points of inhibition.

Proposed Experimental Workflow for Biological Evaluation

To empirically validate the predicted , a systematic and rigorous experimental workflow is proposed.

Experimental Workflow Diagram:

Caption: Proposed workflow for the biological evaluation of the target compound.

In Vitro Kinase Inhibition Assays

-

Objective: To determine the direct inhibitory activity of the compound against PI3K isoforms (α, β, γ, δ) and mTOR.

-

Methodology:

-

Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based kinase assay.

-

Incubate recombinant human PI3K isoforms and mTOR with the compound at various concentrations (e.g., 10-point dose-response curve starting from 10 µM).

-

Initiate the kinase reaction by adding ATP and the appropriate substrate (e.g., PIP₂ for PI3K).

-

After a defined incubation period, stop the reaction and measure the signal.

-

Calculate the IC₅₀ values from the dose-response curves.

-

-

Rationale: This experiment provides direct evidence of target engagement and allows for the assessment of potency and isoform selectivity.

Cell-Based Proliferation Assays

-

Objective: To evaluate the anti-proliferative effect of the compound on cancer cell lines with known PI3K/Akt/mTOR pathway activation (e.g., MCF-7, A549, HCT-116).[1]

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound for 72 hours.

-

Assess cell viability using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curves.

-

-

Rationale: This assay provides a functional readout of the compound's ability to inhibit cancer cell growth.

Apoptosis and Cell Cycle Analysis

-

Objective: To determine if the observed growth inhibition is due to the induction of apoptosis or cell cycle arrest.

-

Methodology:

-

Treat cancer cells with the compound at concentrations around its GI₅₀ for 24 and 48 hours.

-

For apoptosis, stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

-

For cell cycle analysis, fix the cells, stain with PI, and analyze the DNA content by flow cytometry.

-

-

Rationale: These experiments elucidate the mechanism of action at the cellular level. PI3K/mTOR inhibitors are known to induce G1 cell cycle arrest and apoptosis.

Western Blot Analysis

-

Objective: To confirm the on-target effect of the compound by assessing the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway.

-

Methodology:

-

Treat cancer cells with the compound for a short duration (e.g., 2-4 hours).

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Probe the membranes with antibodies against phosphorylated and total Akt (Ser473 and Thr308), S6 kinase (S6K), and 4E-BP1.

-

Visualize the protein bands and quantify the changes in phosphorylation levels.

-

-

Rationale: This provides direct evidence of pathway inhibition within a cellular context and confirms the mechanism of action.

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The collective data from the proposed experiments will provide a comprehensive biological profile of this compound.

Hypothetical Data Summary Table:

| Assay | Endpoint | Predicted Outcome for this compound |

| In Vitro Kinase Assay | IC₅₀ (nM) | Potent inhibition of PI3Kα and mTOR (low nM range) |

| Cell Proliferation | GI₅₀ (µM) | Sub-micromolar to low micromolar activity against PI3K-dependent cancer cell lines |

| Apoptosis Assay | % Apoptotic Cells | Dose-dependent increase in Annexin V positive cells |

| Cell Cycle Analysis | % Cells in G1 Phase | Accumulation of cells in the G1 phase of the cell cycle |

| Western Blot | Phosphorylation | Decreased phosphorylation of Akt, S6K, and 4E-BP1 |

SAR Insights:

The carbaldehyde group at the 5-position presents an attractive handle for further chemical modifications. For instance, its conversion to an oxime, hydrazone, or reductive amination to introduce diverse functionalities could lead to improved potency, selectivity, or pharmacokinetic properties. The phenyl group at the 4-position can be substituted with various electron-donating or electron-withdrawing groups to probe the hydrophobic pocket and optimize van der Waals interactions.

Conclusion

References

- Abdel-Ghani, N. A., El-Sayed, M. A. A., & El-Gazzar, M. G. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 12(45), 29070-29085.

- Li, X., et al. (2016).

- Batrana, R. Z., Ahmed, E. Y., Awad, H. M., Ali, K. A., & Abdel Latif, N. A. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances, 13(42), 29070-29085.

Sources

A Technical Guide to the Synthesis, Evaluation, and Optimization of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde Analogs

Executive Summary

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in diverse biological interactions make it a privileged scaffold in drug design. This guide focuses on a specific, highly promising subclass: structural analogs of 2-morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde. The parent compound, identified by CAS Number 129880-85-9, combines three key pharmacophoric elements: a central thiazole ring, a 2-position morpholine group known to enhance solubility and metabolic stability, and a 4-position phenyl ring for hydrophobic interactions.[1][2] The 5-carbaldehyde group serves as a versatile chemical handle for further derivatization.

This document provides an in-depth technical framework for researchers, chemists, and drug development professionals. It navigates the synthetic pathways, outlines robust protocols for biological evaluation, and synthesizes critical structure-activity relationship (SAR) insights. The objective is to equip research teams with the foundational knowledge and practical methodologies required to explore and optimize this chemical space for therapeutic applications ranging from oncology to infectious diseases.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

Foundational Importance in Medicinal Chemistry

The five-membered thiazole ring is a bioisostere of various natural and synthetic structures, found in compounds like vitamin B1 (thiamine) and numerous potent therapeutic agents.[3] Its prevalence stems from its relative metabolic stability and its capacity to act as a hydrogen bond acceptor and participate in π-π stacking and hydrophobic interactions. Thiazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4]

The 2-Morpholinyl-4-Phenyl-Thiazole Core: A Strategic Combination

The specific scaffold of this compound represents a strategic convergence of functionalities. The morpholine moiety is frequently incorporated into drug candidates to improve physicochemical properties, such as aqueous solubility and metabolic resistance, and can form crucial hydrogen bonds with biological targets.[1][5] The 4-phenyl group provides a lipophilic anchor, essential for binding to hydrophobic pockets within target proteins. The aldehyde at the C5 position is not merely a substituent but a reactive handle, enabling the exploration of diverse chemical space through reactions like reductive amination, condensation, and oxidation to generate extensive analog libraries.[6]

Synthesis and Structural Elucidation

General Synthetic Strategy: Hantzsch Thiazole Synthesis

The most common and versatile method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch thiazole synthesis. This pathway involves the condensation reaction between an α-haloketone and a thioamide. For the target scaffold, a morpholine-functionalized thioamide is a key starting material.

The general workflow involves reacting a substituted thioamide (e.g., morpholine-4-carbothioamide) with an α-halocarbonyl compound that bears the desired phenyl group and a precursor to the C5-carbaldehyde.

Detailed Protocol: Synthesis of a Representative Analog

This protocol is adapted from established methodologies for synthesizing related morpholine-thiazole derivatives.[1]

Objective: To synthesize a 2-morpholinyl-4-phenyl-thiazole analog.

Materials:

-

Morpholine-4-carbothioamide

-

2-Bromo-1-phenylethan-1-one (or other substituted α-bromoacetophenone)

-

Vilsmeier-Haack reagent (POCl₃/DMF) for formylation

-

Ethanol (EtOH), Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Thioamide Preparation (if not commercially available): React morpholine with a suitable isothiocyanate in a solvent like Tetrahydrofuran (THF).[1]

-

Thiazole Ring Formation: a. Dissolve morpholine-4-carbothioamide (1 mmol) and the appropriate α-bromoacetophenone derivative (1 mmol) in a 1:1 mixture of EtOH:DMF (10 mL). b. Stir the mixture and heat to reflux (approximately 60-80°C) for 12-24 hours. The choice of a mixed solvent system like EtOH-DMF is crucial for ensuring the solubility of both polar and non-polar reactants, thereby improving reaction yields.[1] c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, allow the reaction mixture to cool to room temperature. e. Pour the cooled mixture into ice-cold water (50 mL) to precipitate the crude product. f. Filter the precipitate, wash thoroughly with water, and dry under vacuum. This yields the 2-morpholinyl-4-phenyl-thiazole intermediate.

-

C5-Formylation (Introduction of Carbaldehyde): a. Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 1.2 mmol) to ice-cold DMF (3 mL) with stirring. b. Add the 2-morpholinyl-4-phenyl-thiazole intermediate (1 mmol) to the Vilsmeier reagent. c. Heat the mixture to 60°C for 4-6 hours. This electrophilic substitution reaction specifically targets the electron-rich C5 position of the thiazole ring. d. Cool the reaction and carefully neutralize by pouring it onto crushed ice and adding a saturated sodium bicarbonate solution until effervescence ceases. e. The resulting precipitate is the final product, this compound.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify using column chromatography on silica gel to obtain the final, high-purity compound.

Structural Characterization Workflow

Confirming the identity and purity of synthesized analogs is a non-negotiable step. A multi-pronged analytical approach ensures the integrity of the data generated in subsequent biological assays.

Spectral data from techniques like ¹H NMR, ¹³C NMR, and HRMS are essential for unambiguous structure confirmation.[1][7][8][9] For example, in the ¹H NMR spectrum, characteristic signals for the morpholine protons, aromatic protons of the phenyl ring, and a singlet for the aldehyde proton would be expected.

Biological Evaluation & Screening Paradigms

Analogs of this scaffold have shown promise across multiple therapeutic areas.[4][10][11] A tiered screening approach is recommended, starting with broad in vitro assays and progressing to more specific mechanistic studies for active compounds.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of compounds on cancer cell lines.[11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Procedure:

-

Cell Culture: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then further dilute in culture medium. The final DMSO concentration must be non-toxic to the cells (typically <0.5%). Add the diluted compounds to the wells and incubate for 48-72 hours. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The incubation time is critical for sufficient formazan crystal formation.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Quantification: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.[12][13]

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that shows no visible growth.

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration in a clear well. The results can be confirmed by adding a viability indicator like resazurin.

Protocol: Enzyme Inhibition Kinase Assay

Many thiazole derivatives function as kinase inhibitors (e.g., PI3K, c-Met).[5][14] This is a generalized protocol for a biochemical kinase assay.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using luminescence (e.g., ADP-Glo™) or fluorescence-based methods.

Procedure:

-

Reagent Preparation: Prepare assay buffer, kinase enzyme, substrate (peptide or protein), and ATP solution.

-

Compound Plating: Dispense serial dilutions of the test compounds into a 384-well assay plate. Include a positive control (known inhibitor, e.g., BKM-120 for PI3Kα) and a negative control (DMSO).[5]

-

Kinase Reaction: Add the kinase and substrate/ATP mixture to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The reaction is initiated with ATP because it is the phosphate donor; stopping the reaction at a fixed time point ensures the measurement falls within the linear range of the assay.

-

Detection: Add the detection reagent (e.g., ADP-Glo™ reagent, which terminates the kinase reaction and depletes remaining ATP). After a brief incubation, add a second reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Normalize the data against controls and calculate the percent inhibition. Determine IC₅₀ values from the dose-response curve.

Structure-Activity Relationship (SAR) and In Silico Modeling

Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Impact

Based on extensive studies of thiazole and morpholine-containing compounds, several key SAR trends can be hypothesized and tested:

-

Position 4 (Phenyl Ring): Substitution on this ring significantly modulates activity. Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the electronic properties and steric profile, influencing binding affinity.[7][9] For example, in one series of antifungal thiazoles, a 4-fluorophenyl substitution (compound 2e) showed superior activity against C. parapsilosis.[9]

-

Position 5 (Carbaldehyde Moiety): This is the primary point for diversification.

-

Condensation: Reaction with amines or hydrazines can form imines or hydrazones, extending the molecule to probe additional binding pockets.[8]

-

Reductive Amination: Forms substituted aminomethyl derivatives, introducing flexibility and basic centers for salt formation or hydrogen bonding.

-

Oxidation: Conversion to a carboxylic acid introduces a key hydrogen bond donor/acceptor and a potential point for amide coupling.

-

-

Position 2 (Morpholine Ring): While generally beneficial for ADME properties, replacement with other cyclic amines (e.g., piperidine, piperazine) can fine-tune potency and selectivity.[5] SAR studies on PI3K inhibitors showed that the morpholine group was key for forming a critical hydrogen bond.[5]

SAR Data Summary Table

| Position Modified | Type of Modification | Anticipated Impact on Activity | Rationale |

| C4-Phenyl Ring | Introduction of halogens (F, Cl) | Potentially increases potency | Enhances binding through halogen bonding or by altering electronic character. |

| Introduction of methoxy (-OCH₃) | May increase or decrease potency | Alters electronics and can engage in H-bonding; steric effects are possible. | |

| C5-Carbaldehyde | Conversion to Schiff base (imine) | Increases molecular complexity and probes new interactions | Introduces new H-bond acceptors/donors and extends the scaffold. |

| Conversion to Carboxylic Acid | Likely alters target profile/potency | Introduces a strong H-bond donor/acceptor and negative charge. | |

| Reductive amination with amines | Increases flexibility and basicity | Can improve solubility and form ionic interactions with target residues. | |

| C2-Amine | Replacement of Morpholine with Piperazine | May alter selectivity and ADME | Piperazine offers a second site for substitution to modulate properties. |

In Silico Drug Discovery Workflow

Computational tools are indispensable for prioritizing analogs for synthesis, saving significant time and resources.

This workflow allows researchers to rationally design analogs.[15] Molecular docking can reveal key interactions between the compound and its target, explaining observed SAR and guiding future modifications.[8][10] ADME (Absorption, Distribution, Metabolism, Excretion) prediction helps to flag compounds with potential liabilities early in the discovery process.[9][15]

Future Directions and Therapeutic Potential

The 2-morpholin-4-yl-4-phenyl-thiazole scaffold is a highly druggable and versatile platform. Based on the current body of evidence, the most promising therapeutic avenues for its analogs include:

-

Oncology: As inhibitors of key signaling kinases like PI3K and c-Met.[5][14] Future work should focus on achieving isoform selectivity to minimize off-target effects.

-

Infectious Diseases: As novel antibacterial and antifungal agents.[9][10][12] Lead optimization should aim to broaden the spectrum of activity and overcome resistance mechanisms.

-

Neurodegenerative Diseases: As cholinesterase inhibitors for conditions like Alzheimer's disease.[8][16] The challenge lies in optimizing blood-brain barrier penetration while maintaining high potency.

The next critical phase of development for promising lead compounds will involve transitioning from in vitro assays to in vivo animal models to evaluate efficacy, pharmacokinetics, and safety profiles.

Conclusion

The structural analogs of this compound represent a rich and underexplored area for therapeutic innovation. The strategic combination of the thiazole core, the solubilizing morpholine group, and a versatile C5-aldehyde handle provides a robust starting point for medicinal chemistry campaigns. By employing systematic synthetic strategies, rigorous biological evaluation protocols, and integrated in silico modeling, researchers can efficiently navigate the chemical space to uncover novel drug candidates with significant therapeutic potential. This guide provides the technical foundation and validated methodologies to accelerate that discovery process.

References

-

Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online. [Link]

-

Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (n.d.). Preprints.org. [Link]

-

Wujec, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. [Link]

-

Büyükkaplan, M., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega. [Link]

-

Structure Activity Relationship. (n.d.). ResearchGate. [Link]

-

Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Abdel-Cader, N. S., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules. [Link]

-

Odović, J., et al. (2007). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Bioorganic & Medicinal Chemistry. [Link]

-

Popiołek, Ł. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals. [Link]

-

Berber, N., & Ceylan, S. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science. [Link]

-

Yurttaş, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules. [Link]

-

Fan, Z., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]

-

Singh, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Catalysts. [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

-

Zhou, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. [Link]

-

Akın, M., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega. [Link]

-

Eldehna, W. M., et al. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic Chemistry. [Link]

-

2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde. (n.d.). Canspecsci.com. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.sciepub.com [pubs.sciepub.com]

- 16. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

derivatives of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde

An In-Depth Technical Guide to the Synthesis, Derivatization, and Biological Significance of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde Derivatives

Introduction: A Privileged Scaffold in Modern Drug Discovery

The this compound core represents a significant and highly versatile scaffold in medicinal chemistry. This heterocyclic system is a confluence of three key pharmacophores: a thiazole ring, a morpholine moiety, and an aromatic phenyl group, with a reactive carbaldehyde functional group serving as a prime handle for synthetic elaboration. The thiazole ring is a cornerstone of many biologically active compounds, prized for its diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The morpholine group, a common feature in approved drugs, is often incorporated to improve aqueous solubility and pharmacokinetic profiles, enhancing the bioavailability of bioactive compounds.[3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, chemical manipulation, and profound biological activities of derivatives originating from this core structure. We will delve into the causal reasoning behind synthetic strategies, present detailed experimental protocols, and explore the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, particularly in the realms of oncology and infectious diseases. The core compound serves as a crucial intermediate for generating vast libraries of novel chemical entities with tailored biological functions.[5][6][7]

Part 1: Synthesis of the Core Scaffold and Derivatization Strategies

The construction of the this compound scaffold and its subsequent modification are central to exploring its therapeutic potential. The synthetic approach is logical, beginning with the formation of the core heterocyclic system, followed by the functionalization of the aldehyde group.

Synthesis of the Thiazole Core

The most prevalent and efficient method for constructing the substituted thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of our target scaffold, the key precursors are a morpholino-functionalized thioamide and a 3-halo-2-oxo-3-phenylpropanal derivative.

The rationale for using the Hantzsch reaction lies in its reliability and regioselectivity, which allows for the precise placement of the morpholine and phenyl substituents on the thiazole ring.[8] The reaction mechanism proceeds via a nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Derivatization via the 5-Carbaldehyde Group

The aldehyde functional group at the C5 position of the thiazole ring is an exceptionally versatile chemical handle. It readily undergoes condensation reactions with a wide array of nucleophiles, most notably primary amines and hydrazines, to form Schiff bases (imines) and hydrazones, respectively. This strategy is paramount because it allows for the systematic introduction of diverse chemical moieties, enabling a thorough exploration of the structure-activity relationship. The formation of these C=N bonds extends the conjugation of the system and provides new points for hydrogen bonding and hydrophobic interactions with biological targets.

Part 2: Biological Activities and Therapeutic Potential

Derivatives of the 2-morpholin-4-yl-4-phenyl-thiazole scaffold have demonstrated significant potential as both anticancer and antimicrobial agents. The specific substitutions made during derivatization profoundly influence the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative activity of 2-aminothiazole derivatives against various human cancer cell lines.[9] For instance, morpholinothiazole derivatives have been synthesized and shown to possess cytotoxic properties comparable to the standard chemotherapeutic drug doxorubicin against certain cancer cell lines.[8][10]

Mechanism of Action: A key mechanism implicated in the anticancer effects of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][10] By binding to the VEGFR-2 kinase domain, these derivatives can disrupt downstream signaling pathways essential for tumor angiogenesis, proliferation, and survival. The morpholine moiety often plays a crucial role by forming hydrogen bonds within the receptor's active site, thereby stabilizing the drug-receptor complex. This targeted inhibition offers a more selective approach compared to traditional cytotoxic agents. Furthermore, these compounds have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[8][10]

| Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | 8.50 - 12.76 µM | [11] |

| 2-amino-4-phenylthiazole | HT29 (Colon) | 2.01 µM | [9] |

| 2-phenylthiazole-4-carboxamide | Caco-2 (Colorectal) | < 10 µg/mL | [12] |

| 2-amino-thiazole-5-carboxamide | K563 (Leukemia) | Comparable to Dasatinib | [13] |

Table 1: Summary of anticancer activities of related thiazole derivatives.

Antimicrobial Activity

The thiazole nucleus is a fundamental framework in the development of new antimicrobial agents, driven by the urgent need to combat rising antimicrobial resistance.[14] Thiazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][15]

Mechanism of Action: The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their penetration into microbial cell membranes, leading to disruption and cell death.[15] Specific molecular targets have also been identified. In bacteria, some derivatives act by inhibiting DNA gyrase, an enzyme crucial for DNA replication.[16] In fungi, a common target is the enzyme 14α-lanosterol demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[17][18] Inhibition of this enzyme compromises membrane integrity, leading to fungal cell death. Structure-activity studies have revealed that the presence of electronegative atoms like fluorine or chlorine on the phenyl ring can significantly enhance antifungal activity.[18]

| Derivative | Organism | Activity (MIC) | Putative Mechanism | Reference |

| 4-(4-fluorophenyl)-thiazol-2(3H)-imine | C. parapsilosis | 1.23 µg/mL | 14α-demethylase inhibition | [18] |

| 2-phenylacetamido-thiazole | E. coli | 1.56 - 6.25 μg/mL | ecKAS III inhibition | [1] |

| 3-carbonitrile thiazole | Various Bacteria | 46.9 - 93.7 µg/mL | DNA gyrase inhibition | [16] |

Table 2: Summary of antimicrobial activities of related thiazole derivatives.

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this field, detailed and validated protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of derivatives of this compound.

Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general procedure for the condensation of the core aldehyde with a primary amine.

-

Dissolution: Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: To this solution, add the desired primary amine (e.g., aniline or a substituted variant) (1.1 mmol) and 2-3 drops of glacial acetic acid, which acts as a catalyst.

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure Schiff base derivative.[3]

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[18][19] The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new imine proton signal (~8-9 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps for evaluating the anticancer activity of synthesized compounds against a cancer cell line (e.g., HepG2).

-

Cell Seeding: Seed HepG2 cells into a 96-well microtiter plate at a density of 5 × 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute them to various final concentrations (e.g., 1 to 100 µM) with a fresh culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.[11]

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly promising platform for the development of novel therapeutic agents. The synthetic accessibility of the core and the versatility of the 5-carbaldehyde group allow for the creation of large, diverse chemical libraries. The derivatives have demonstrated potent and mechanistically targeted activities against cancer and microbial pathogens.

Future research should focus on several key areas:

-

Optimization of Pharmacokinetics: While the morpholine group generally improves solubility, further modifications can be explored to optimize absorption, distribution, metabolism, and excretion (ADME) properties, enhancing the drug-likeness of lead compounds.[18]

-

Elucidation of Resistance Mechanisms: For antimicrobial candidates, it is crucial to investigate their efficacy against drug-resistant strains and to understand potential mechanisms of resistance.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical in vivo models to evaluate their efficacy, toxicity, and overall safety profile before they can be considered for clinical development.

By leveraging the principles of medicinal chemistry and rational drug design, the derivatives of this privileged scaffold hold considerable promise for addressing unmet needs in oncology and infectious disease treatment.

References

- Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R., A. (2023).

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Institutes of Health. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). ResearchGate. [Link]

-

New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. (n.d.). ResearchGate. [Link]

-

Assiri, M. A., Ali, T. E., Alqahtani, M. N., Shaaban, I. A., Shati, A. A., Alfaifi, M. Y., & Elbehairi, S. E. I. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry, 27(22), 1985-1998. [Link]

-

Pan, L., He, G., Liu, Z., & Liu, H. (2012). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Archives of Pharmacal Research, 35(8), 1345-1352. [Link]

-

2-Morpholino-1,3-thiazole-5-carbaldehyde. (n.d.). MySkinRecipes. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Institutes of Health. [Link]

-

Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (n.d.). National Institutes of Health. [Link]

-

Al-Ghorbani, M., Chebil, A., Al-Warhi, T., Aouadi, K., Al-Salahi, R., Al-Tamimi, A. M., & Anouar, E. H. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 3989-3999. [Link]

-

Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Geng, H., & Zhang, Q. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(12), 2099. [Link]

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). PubMed. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Wang, Y., Wang, Z., Zhang, J., Li, S., Sun, Y., Geng, M., ... & Zhang, Y. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

-

Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. (2015). ResearchGate. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2018). Baghdad Science Journal. [Link]

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 2-Morpholino-1,3-thiazole-5-carbaldehyde [myskinrecipes.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. jchemrev.com [jchemrev.com]

- 17. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various interactions with biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][3][4] The stability of the thiazole ring and its capacity for diverse substitutions at multiple positions make it an attractive starting point for the synthesis of novel therapeutic agents.[1] The compound of focus, 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde, incorporates this key heterocyclic core, suggesting its potential as a valuable building block in the development of new chemical entities with therapeutic promise.

Compound Profile: this compound